molecular formula C9H12N2 B1266484 1-Methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 36438-97-8

1-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1266484
M. Wt: 148.2 g/mol
InChI Key: SXLZJUPRTINRQQ-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

To a solution of cyclopropane-1,1-dicarboxylic acid (1 g, 7.69 mmol) in dry tetrahydrofuran (20 mL) at 0° C. under nitrogen, was added triethylamine (1.07 mL, 7.69 mmol) and the mixture was stirred for 30 min. Thionyl chloride (0.56 mL, 7.69 mmol) was added, stirring was continued at 0° C. for 30 min., 1-methyl-1,2,3,4-tetrahydroquinoxaline (310) (1.2 g, 8.46 mmol)[Smith R. F. et al., J. Org. Chem., 24, 1959, 205] was added and the reaction mixture was allowed to warm to room temperature. After stirring for 1 h, ethyl acetate was added and the resulting mixture was extracted twice with a 1N NaOH solution. The combined aqueous layers were acidified to pH 4-5 by addition of a 3N HCl solution and extracted 4 times with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The residue was purified by Biotage (Si 12M, gradient: MeOH in dichloromethane 0% to 10%) to afford title compound 311 (638 mg, 32% yield). MS (m/z): 259.0 (M−H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=[O:8])([C:4](O)=[O:5])[CH2:3][CH2:2]1.C(N(CC)CC)C.S(Cl)(Cl)=O.[CH3:21][N:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH2:24][CH2:23]1>O1CCCC1.C(OCC)(=O)C>[CH3:21][N:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]([C:4]([C:1]2([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]2)=[O:5])[CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1CCNC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for 30 min.
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted twice with a 1N NaOH solution
ADDITION
Type
ADDITION
Details
The combined aqueous layers were acidified to pH 4-5 by addition of a 3N HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage (Si 12M, gradient: MeOH in dichloromethane 0% to 10%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CCN(C2=CC=CC=C12)C(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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